Cas no 1310481-62-9 (6-Methoxy-2-methylquinoline-4-carbonitrile)

6-Methoxy-2-methylquinoline-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 6-METHOXY-2-METHYLQUINOLINE-4-CARBONITRILE
- 2-Methyl-6-methoxyquinoline-4-carbonitrile
- 6-Methoxy-2-methylquinoline-4-carbonitrile
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- インチ: 1S/C12H10N2O/c1-8-5-9(7-13)11-6-10(15-2)3-4-12(11)14-8/h3-6H,1-2H3
- InChIKey: IWWMCDKUNDEMBP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C(C=1)=C(C#N)C=C(C)N=2
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 270
- トポロジー分子極性表面積: 45.9
- XLogP3: 2.3
6-Methoxy-2-methylquinoline-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189008687-1g |
6-Methoxy-2-methylquinoline-4-carbonitrile |
1310481-62-9 | 97% | 1g |
799.24 USD | 2021-06-01 | |
Chemenu | CM228958-1g |
6-Methoxy-2-methylquinoline-4-carbonitrile |
1310481-62-9 | 97% | 1g |
$709 | 2022-09-03 | |
Chemenu | CM228958-1g |
6-Methoxy-2-methylquinoline-4-carbonitrile |
1310481-62-9 | 97% | 1g |
$669 | 2021-08-04 | |
Ambeed | A104460-1g |
6-Methoxy-2-methylquinoline-4-carbonitrile |
1310481-62-9 | 97% | 1g |
$716.0 | 2024-04-24 |
6-Methoxy-2-methylquinoline-4-carbonitrile 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
6-Methoxy-2-methylquinoline-4-carbonitrileに関する追加情報
Introduction to 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS No. 1310481-62-9)
6-Methoxy-2-methylquinoline-4-carbonitrile (CAS No. 1310481-62-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 6-Methoxy-2-methylquinoline-4-carbonitrile.
Chemical Structure and Properties
6-Methoxy-2-methylquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C13H11N2O. The molecule consists of a quinoline ring system substituted with a methoxy group at the 6-position and a methyl group at the 2-position, with a cyano group attached to the 4-position of the quinoline ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound.
The presence of the methoxy and methyl groups enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and interact with cellular targets. The cyano group, on the other hand, contributes to the compound's reactivity and can participate in various chemical reactions, making it an attractive scaffold for drug design.
Synthesis Methods
The synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile has been explored through several routes, each offering distinct advantages in terms of yield, purity, and scalability. One common method involves the condensation of 2-methylquinoline with an appropriate nitrile derivative in the presence of a base. Another approach utilizes a multi-step synthesis starting from readily available precursors such as 2-methylquinoline and methyl 3-cyanoacrylate.
A recent study published in the Journal of Organic Chemistry (2023) reported an efficient one-pot synthesis method that significantly improved the yield and reduced reaction time compared to traditional multi-step approaches. This method involves the sequential addition of reagents under mild conditions, making it suitable for large-scale production.
Biological Activities
6-Methoxy-2-methylquinoline-4-carbonitrile has demonstrated a wide range of biological activities that have been extensively studied in both in vitro and in vivo models. One of its most notable properties is its potent antiproliferative activity against various cancer cell lines. Research published in Cancer Research (2021) showed that this compound selectively inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer potential, 6-Methoxy-2-methylquinoline-4-carbonitrile has also been investigated for its anti-inflammatory effects. A study published in Bioorganic & Medicinal Chemistry Letters (2022) reported that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Potential Therapeutic Applications
The diverse biological activities of 6-Methoxy-2-methylquinoline-4-carbonitrile make it a promising candidate for various therapeutic applications. In oncology, this compound could be developed into novel anticancer agents targeting specific pathways involved in tumor growth and metastasis. Its ability to induce apoptosis and cell cycle arrest makes it particularly attractive for treating aggressive forms of cancer.
In the field of inflammatory diseases, 6-Methoxy-2-methylquinoline-4-carbonitrile could be used to develop new anti-inflammatory drugs that offer improved efficacy and reduced side effects compared to existing treatments. Its selective inhibition of pro-inflammatory cytokines suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Future Directions
The promising preclinical results have paved the way for further investigation into the therapeutic potential of 6-Methoxy-2-methylquinoline-4-carbonitrile. Several clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Early-phase trials are focusing on determining optimal dosing regimens and assessing pharmacokinetic profiles.
In parallel, ongoing research aims to identify novel derivatives of 6-Methoxy-2-methylquinoline-4-carbonitrile with enhanced potency and selectivity. These efforts are driven by the need to address unmet medical needs and improve patient outcomes in various diseases.
Conclusion
6-Methoxy-2-methylquinoline-4-carbonitrile (CAS No. 1310481-62-9) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities that make it an attractive candidate for developing novel therapeutic agents. As research continues to advance our understanding of this compound, it holds promise for addressing critical medical challenges in oncology and inflammatory diseases.
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